4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates benzimidazole, thieno, and pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Thieno[2,3-d]pyrimidine Moiety: The thieno[2,3-d]pyrimidine ring is synthesized by reacting 2-aminothiophene with cyanoacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[3,2-d]pyrimidine
- 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[2,3-b]pyridine
Uniqueness
4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific arrangement of benzimidazole, thieno, and pyrimidine moieties, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C15H12N4S |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-(benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N4S/c1-9-10(2)20-15-13(9)14(16-7-17-15)19-8-18-11-5-3-4-6-12(11)19/h3-8H,1-2H3 |
InChI Key |
XWVHUTUPGMFKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3C=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.